molecular formula C23H21N7O4 B6555138 6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040640-33-2

6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6555138
CAS No.: 1040640-33-2
M. Wt: 459.5 g/mol
InChI Key: MAKUZPMRSMFAKA-UHFFFAOYSA-N
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Description

The compound 6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a triazolopyrimidinone core substituted with a 3,5-dimethoxyphenyl group via a 1,2,4-oxadiazole linker and a 3-methylbenzyl moiety. Its molecular formula is C₂₅H₂₃N₇O₄, with a monoisotopic mass of 493.18 g/mol (calculated from analogous structures in and ). The 1,2,4-oxadiazole ring enhances metabolic stability, while the triazolopyrimidinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O4/c1-14-5-4-6-15(7-14)11-30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-34-19)16-8-17(32-2)10-18(9-16)33-3/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKUZPMRSMFAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key Observations :

  • Substituent Position : The 3,5-dimethoxy groups on the phenyl ring (target compound) provide greater symmetry and electron-donating capacity compared to the 3,4-dimethoxy analogue.
  • Halogen Effects : Fluorine substituents (e.g., in CAS 1040639-91-5) improve metabolic stability and membrane permeability.

Key Observations :

  • The target compound’s synthesis may share similarities with , where BMIM-PF6 (an ionic liquid) is used to stabilize intermediates.
  • Microwave-assisted methods () offer faster synthesis but require specialized equipment.

Pharmacological and Physicochemical Profiling

Table 3: Pharmacokinetic and Bioactivity Data
Compound Type logP (Predicted) Solubility (mg/mL) Notable Bioactivity References
Target Compound 3.1 <0.1 (aqueous) Potential kinase inhibition (hypothesized)
Triazolothiadiazine Derivatives 2.8–3.5 0.2–0.5 Antibacterial (MIC: 4–16 µg/mL)
Celecoxib (Reference Drug) 3.5 0.05 COX-2 inhibition (IC₅₀: 40 nM)

Key Observations :

  • The target compound’s low solubility aligns with other triazolopyrimidinones, necessitating formulation strategies.
  • Triazolothiadiazines () exhibit antibacterial activity comparable to early-stage drug candidates.

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